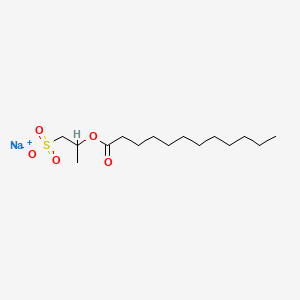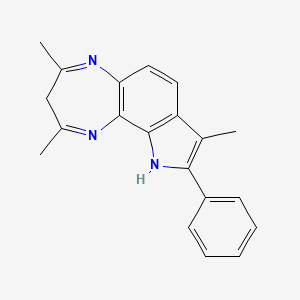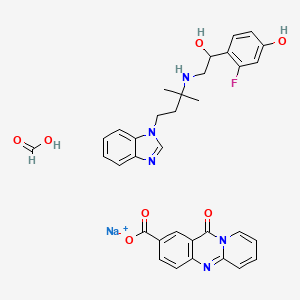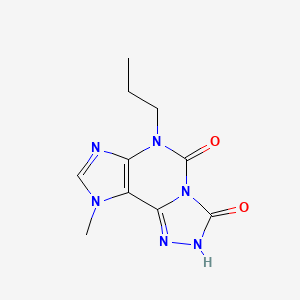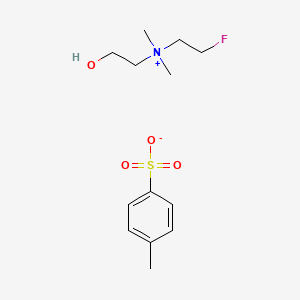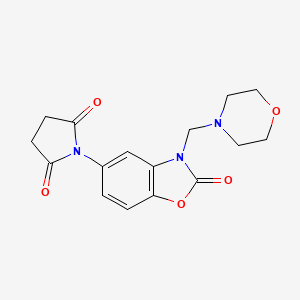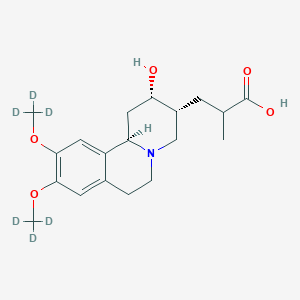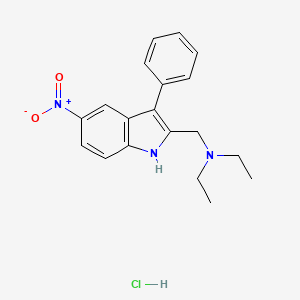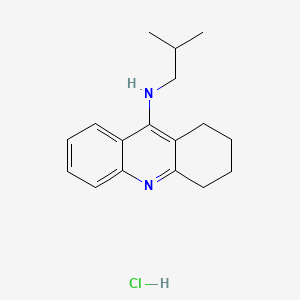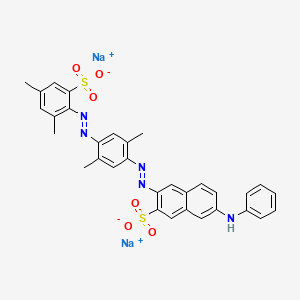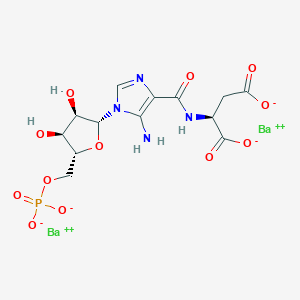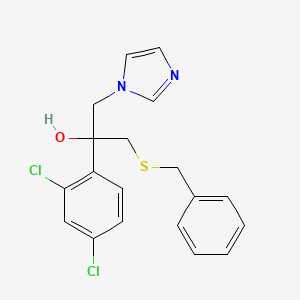
3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that features a complex molecular structure. It contains a benzylthio group, a dichlorophenyl group, and an imidazolyl group, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with a thiol compound under basic conditions.
Introduction of the Dichlorophenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the dichlorophenyl moiety.
Formation of the Imidazolyl Group: This can be synthesized through the reaction of an appropriate imidazole derivative with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.
Reduction: Reduction reactions could target the imidazolyl group or the dichlorophenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol: Lacks the benzylthio group.
3-Benzylthio-2-phenyl-1-(imidazol-1-yl)-2-propanol: Lacks the dichlorophenyl group.
3-Benzylthio-2-(2,4-dichlorophenyl)-1-(triazol-1-yl)-2-propanol: Contains a triazole ring instead of an imidazole ring.
Uniqueness
The presence of the benzylthio group, dichlorophenyl group, and imidazolyl group in 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol makes it unique compared to similar compounds. These functional groups may confer specific chemical reactivity and biological activity, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
83337-51-3 |
|---|---|
Molekularformel |
C19H18Cl2N2OS |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
1-benzylsulfanyl-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H18Cl2N2OS/c20-16-6-7-17(18(21)10-16)19(24,12-23-9-8-22-14-23)13-25-11-15-4-2-1-3-5-15/h1-10,14,24H,11-13H2 |
InChI-Schlüssel |
SBTORFVGTYHYCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


